
5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethylphenol, 95% (hereafter referred to as 5-CFM) is a synthetic compound that has been studied extensively in the scientific community due to its potential applications in laboratory experiments and medical treatments. 5-CFM is a phenol derivative that has a 3-trifluoromethyl group attached to the ring and a 2-chloro-5-methoxy substituent. It is a white solid that is soluble in organic solvents and is commercially available. In
Applications De Recherche Scientifique
5-CFM has been widely studied in the scientific community due to its potential applications in laboratory experiments and medical treatments. In particular, it has been used as a reagent in the synthesis of various heterocyclic compounds, such as pyridines and quinolines. Additionally, it has been used as an intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents.
Mécanisme D'action
The mechanism of action of 5-CFM is not well understood. However, it is believed that its trifluoromethyl group is responsible for its biological activity. This group is believed to interact with the active site of enzymes and other proteins, which leads to the inhibition of their activity. Additionally, the 2-chloro-5-methoxy substituent is believed to be responsible for its solubility in organic solvents, which is important for its use in laboratory experiments.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CFM are not well understood. However, it is believed to have anti-inflammatory, antibacterial, and antifungal properties. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of certain bacterial and fungal enzymes, such as β-lactamase and cytochrome P450.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-CFM in laboratory experiments is its solubility in organic solvents. This makes it an ideal reagent for the synthesis of various heterocyclic compounds. Additionally, its trifluoromethyl group is believed to interact with the active site of enzymes and other proteins, which makes it useful for the inhibition of their activity. However, it is important to note that 5-CFM is not suitable for use in vivo due to its potential toxicity.
Orientations Futures
The potential applications of 5-CFM are still being explored. One potential area of research is to investigate its potential use as an anti-cancer agent. Additionally, further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to develop more efficient and cost-effective synthetic methods for the synthesis of 5-CFM. Finally, further research is needed to explore its potential use in other medical treatments, such as the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 5-CFM is typically achieved through a three-step process. The first step involves the reaction of 2-chloro-5-methoxybenzaldehyde with trifluoromethanesulfonic anhydride in the presence of pyridine to form the corresponding trifluoromethanesulfonate. This intermediate is then reacted with sodium nitrite to form the aryl nitroso compound. Finally, the aryl nitroso compound is reduced with sodium borohydride to yield 5-CFM as the final product.
Propriétés
IUPAC Name |
3-(2-chloro-5-methoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O2/c1-20-11-2-3-13(15)12(7-11)8-4-9(14(16,17)18)6-10(19)5-8/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWRUMZYHMSXPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686680 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261921-66-7 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


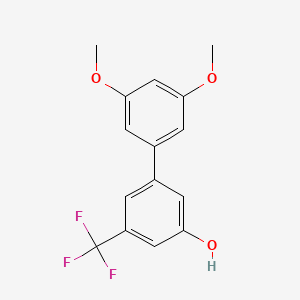
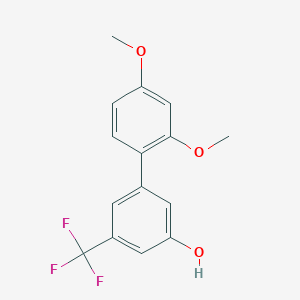
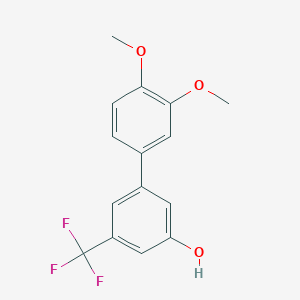
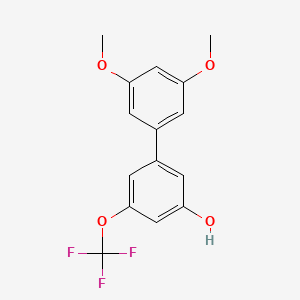
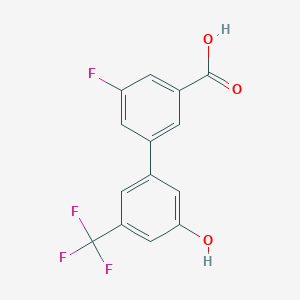

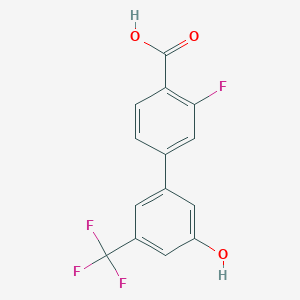


![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384609.png)
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384626.png)

